Carbanilic acid, 4-butoxy-2-methyl-, 2-(dimethylamino)ethyl ester
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Overview
Description
Carbanilic acid, 4-butoxy-2-methyl-, 2-(dimethylamino)ethyl ester is an organic compound with a complex structure It is a derivative of carbanilic acid, featuring a butoxy group at the 4-position, a methyl group at the 2-position, and a 2-(dimethylamino)ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbanilic acid, 4-butoxy-2-methyl-, 2-(dimethylamino)ethyl ester typically involves the esterification of carbanilic acid derivatives. One common method is the reaction of 4-butoxy-2-methylcarbanilic acid with 2-(dimethylamino)ethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Carbanilic acid, 4-butoxy-2-methyl-, 2-(dimethylamino)ethyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Carbanilic acid, 4-butoxy-2-methyl-, 2-(dimethylamino)ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbanilic acid, 4-butoxy-2-methyl-, 2-(dimethylamino)ethyl ester depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release active carbanilic acid derivatives, which can then exert their effects on molecular pathways.
Comparison with Similar Compounds
Similar Compounds
- Carbanilic acid, 4-butoxy-, 2-(dimethylamino)ethyl ester
- Carbanilic acid, 4-methoxy-, 2-(dimethylamino)ethyl ester
- Carbanilic acid, 4-ethoxy-, 2-(dimethylamino)ethyl ester
Uniqueness
Carbanilic acid, 4-butoxy-2-methyl-, 2-(dimethylamino)ethyl ester is unique due to the presence of both the butoxy and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups provides distinct properties compared to other similar compounds, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
63986-37-8 |
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Molecular Formula |
C16H26N2O3 |
Molecular Weight |
294.39 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl N-(4-butoxy-2-methylphenyl)carbamate |
InChI |
InChI=1S/C16H26N2O3/c1-5-6-10-20-14-7-8-15(13(2)12-14)17-16(19)21-11-9-18(3)4/h7-8,12H,5-6,9-11H2,1-4H3,(H,17,19) |
InChI Key |
ZBUKIEULLTVRKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)NC(=O)OCCN(C)C)C |
Origin of Product |
United States |
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